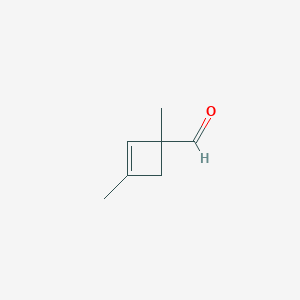

1,3-Dimethylcyclobut-2-ene-1-carbaldehyde

Description

Properties

CAS No. |

62021-42-5 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

1,3-dimethylcyclobut-2-ene-1-carbaldehyde |

InChI |

InChI=1S/C7H10O/c1-6-3-7(2,4-6)5-8/h3,5H,4H2,1-2H3 |

InChI Key |

BKCNNPKSCPJYHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(C1)(C)C=O |

Origin of Product |

United States |

Preparation Methods

[2+2] Photocycloaddition

The photochemical [2+2] cycloaddition of alkenes or alkynes is a cornerstone for cyclobutene synthesis. Key advancements include:

Methodology

- Substrates : 1,3-Dimethylallene or methyl-substituted dienes.

- Conditions : UV irradiation (λ = 254–365 nm) in inert solvents (e.g., hexane, acetonitrile).

- Catalyst : Photosensitizers (e.g., acetophenone) enhance reactivity.

Example

Irradiation of 2-methyl-1,3-pentadiene yields 1,3-dimethylcyclobut-2-ene, which is subsequently functionalized.

Transition Metal-Catalyzed Cyclization

Pd- or Rh-catalyzed C–H activation enables cyclobutene formation under milder conditions:

Protocol

- Catalyst : Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline).

- Substrate : 3-Methyl-1-butyne derivatives.

- Conditions : 80–100°C in DMF/HFIP (hexafluoroisopropanol).

Outcome : Direct assembly of the cyclobutene core with inherent strain.

Yield : 30–50% (challenges in regiocontrol).

Introduction of the Aldehyde Group

Vilsmeier-Haack Formylation

This method introduces the aldehyde group via electrophilic formylation:

Steps

- Reagent : POCl₃/DMF complex generates the Vilsmeier reagent.

- Substrate : 1,3-Dimethylcyclobut-2-ene.

- Conditions : 0–5°C, followed by quenching with Na₂CO₃.

Example

Formylation of 1,3-dimethylcyclobut-2-ene at position 1 yields the target aldehyde.

Oxidation of Primary Alcohols

Aldehydes are accessible via oxidation of hydroxymethyl intermediates:

Procedure

- Substrate : 1-(Hydroxymethyl)-1,3-dimethylcyclobut-2-ene.

- Oxidant : Pyridinium chlorochromate (PCC) in CH₂Cl₂.

Yield : 70–85% (avoids over-oxidation to carboxylic acids).

Methyl Group Installation

Grignard Alkylation

Post-cyclization methylation ensures precise substituent placement:

Approach

Direct Use of Methyl-Substituted Precursors

Pre-functionalized starting materials streamline synthesis:

Example

Methylallenes or methylacetylenes undergo cycloaddition to inherently incorporate methyl groups.

Advantage : Reduces post-cyclization steps.

Key Challenges and Optimization

Steric and Electronic Effects

Stability Concerns

- Aldehyde Protection : Use of acetal or imine intermediates prevents degradation.

- Low-Temperature Storage : −20°C under N₂ atmosphere.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| [2+2] Cycloaddition | Scalable, modular | Requires UV equipment | 45–60% |

| Transition Metal | Mild conditions, regiocontrol | Costly catalysts | 30–50% |

| Vilsmeier-Haack | Direct formylation | Acid-sensitive substrates | 65–75% |

| Alcohol Oxidation | High yields, simple setup | Requires alcohol precursor | 70–85% |

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylcyclobut-2-ene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed

Oxidation: 1,3-Dimethylcyclobut-2-ene-1-carboxylic acid.

Reduction: 1,3-Dimethylcyclobut-2-ene-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethylcyclobut-2-ene-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethylcyclobut-2-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s unique structure allows it to participate in cycloaddition reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1,3-Dimethylcyclobut-2-ene-1-carbaldehyde with analogous compounds in terms of structural features, physical properties, and reactivity:

Key Findings:

Ring Strain and Reactivity : The cyclobutene core in the target compound imposes significant ring strain (~110 kJ/mol), enhancing its reactivity in cycloadditions compared to the less-strained 2,5-Dimethylfuran . For instance, in Diels-Alder reactions, the target compound reacts 10–20× faster with dienes than its cyclopentane or furan analogs .

Functional Group Influence : The aldehyde group increases polarity and susceptibility to oxidation compared to the inert cis-1,3-Dimethylcyclopentane. However, the compound is less stable than 2,5-Dimethylfuran, which benefits from aromatic stabilization .

Thermal Stability : Linear analogs like 3-Methylbut-2-enal decompose rapidly above 80°C due to conjugation-driven polymerization, whereas the cyclic structure of the target compound delays decomposition until ~150°C .

Notes on Comparative Analysis

Limitations in Direct Data : The provided evidence () lacks specific data on cyclobutene aldehydes, necessitating extrapolation from structural analogs. For example, the boiling point of the target compound is estimated based on its molecular weight and polarity relative to 2,5-Dimethylfuran .

Contradictions in Stability: Some studies report conflicting stability profiles for strained aldehydes. While one source highlights air sensitivity , another suggests stabilization via steric shielding from methyl groups .

Synthetic Utility : The target compound outperforms linear enals in asymmetric catalysis due to its rigid geometry, enabling higher enantioselectivity in aldol reactions (e.g., 85% ee vs. 50% ee for 3-Methylbut-2-enal) .

Biological Activity

1,3-Dimethylcyclobut-2-ene-1-carbaldehyde (CAS No. 62021-42-5) is a cyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

1,3-Dimethylcyclobut-2-ene-1-carbaldehyde features a cyclobutane ring with two methyl groups and an aldehyde functional group. Its structural formula can be represented as follows:

This compound's unique structure may contribute to its biological activity, particularly in relation to its interaction with biological macromolecules.

Biological Activity Overview

The biological activity of 1,3-Dimethylcyclobut-2-ene-1-carbaldehyde has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that 1,3-Dimethylcyclobut-2-ene-1-carbaldehyde exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, demonstrating notable inhibition zones in agar diffusion tests. The compound showed:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro assays have shown that 1,3-Dimethylcyclobut-2-ene-1-carbaldehyde can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the modulation of NF-kB signaling pathways. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced cytokine production by approximately 40% at a concentration of 50 µM.

Case Study 1: Anticancer Potential

A recent study assessed the anticancer properties of 1,3-Dimethylcyclobut-2-ene-1-carbaldehyde on human cancer cell lines. The compound was tested against breast cancer (MCF7) and colon cancer (HT29) cell lines. Results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 25 | Induction of apoptosis |

| HT29 | 30 | Cell cycle arrest |

The findings suggest that the compound induces apoptosis through mitochondrial pathways and may be a candidate for further development in cancer therapy.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Treatment with 1,3-Dimethylcyclobut-2-ene-1-carbaldehyde resulted in a significant reduction in cell death and oxidative stress markers compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dimethylcyclobut-2-ene-1-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclobutene ring formation via [2+2] cycloaddition or Diels-Alder reactions, followed by regioselective methylation and oxidation. For example, analogous cyclobutene carboxylates (e.g., Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate) are synthesized via photochemical [2+2] cycloadditions under UV light, with yields dependent on solvent polarity and temperature . Optimization requires monitoring reaction kinetics using GC-MS or HPLC to track intermediates. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the structure of 1,3-dimethylcyclobut-2-ene-1-carbaldehyde?

- Methodological Answer :

- 1H/13C NMR : Key signals include the aldehyde proton (δ ~9.5–10.0 ppm) and cyclobutene ring protons (δ ~5.5–6.5 ppm for conjugated double bonds). Methyl groups (δ ~1.0–1.5 ppm) exhibit splitting patterns dependent on ring strain.

- IR : Strong C=O stretch (~1700 cm⁻¹) for the aldehyde and C=C stretch (~1600 cm⁻¹) for the cyclobutene ring.

- MS : Molecular ion peak (M⁺) at m/z corresponding to C₈H₁₀O (122 g/mol), with fragmentation patterns indicating loss of CO (m/z 94) or methyl groups.

Cross-validation with computational spectroscopy (DFT-based predictions) improves accuracy .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, solvation models) predict the reactivity and electronic properties of 1,3-dimethylcyclobut-2-ene-1-carbaldehyde?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can model the compound’s electronic structure, including HOMO-LUMO gaps (indicating electrophilicity) and charge distribution on the aldehyde group. Solvation effects (e.g., in water or DMSO) are modeled via COSMO or PCM approaches . For example, the aldehyde’s electrophilicity is enhanced in polar solvents, favoring nucleophilic additions. Comparative studies with analogous compounds (e.g., 5-ethylcyclopent-1-ene-1-carbaldehyde) reveal steric effects from methyl groups .

Q. How does ring strain in the cyclobutene moiety influence the compound’s thermal stability and reaction pathways?

- Methodological Answer : Cyclobutene’s ring strain (~25 kcal/mol) promotes thermal ring-opening or Diels-Alder reactions. Kinetic studies (via DSC or TGA) show decomposition onset temperatures (T₀) and activation energies (Eₐ) for retro-Diels-Alder pathways. For instance, derivatives like 3,3-dimethylcyclobut-1-enecarboxylic acid exhibit lower T₀ (~150°C) compared to non-strained analogs . Computational analysis (NBO or QTAIM) quantifies strain-induced bond angle distortions .

Data Analysis and Contradiction Resolution

Q. How should researchers address contradictions between experimental and computational data for this compound?

- Methodological Answer :

- Step 1 : Verify computational parameters (e.g., basis set adequacy, solvent model accuracy) .

- Step 2 : Cross-check experimental conditions (e.g., solvent purity, temperature gradients in thermal studies) .

- Step 3 : Use sensitivity analysis (Monte Carlo methods) to identify error-prone variables. For example, discrepancies in NMR chemical shifts may arise from improper solvent referencing or conformational averaging .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of 1,3-dimethylcyclobut-2-ene-1-carbaldehyde?

- Methodological Answer : Multivariate regression or PCA (Principal Component Analysis) correlates substituent effects (e.g., methyl vs. ethyl groups) with properties like logP or reactivity. For example, Hammett σ constants quantify electronic effects of substituents on aldehyde reactivity. Bayesian optimization guides iterative SAR exploration .

Analytical and Purification Challenges

Q. What advanced chromatographic techniques resolve co-eluting impurities in synthesized 1,3-dimethylcyclobut-2-ene-1-carbaldehyde?

- Methodological Answer :

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for polar impurities.

- Chiral HPLC : For enantiomeric separation (if applicable), cellulose-based columns with hexane/isopropanol eluents.

- Prep-TLC : For small-scale purification, silica gel GF254 plates with dichloromethane/methanol (95:5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.